4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a naphtho[1,2-d][1,3]thiazol-2-ylidene moiety. The (2E) configuration indicates the geometry of the imine bond in the thiazole ring.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-23(2)29(26,27)16-11-8-15(9-12-16)20(25)22-21-24(3)19-17-7-5-4-6-14(17)10-13-18(19)28-21/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMMDRJIAHMRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410573 | |
| Record name | F0846-0718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-40-7 | |
| Record name | F0846-0718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a naphthalene moiety linked to a thiazole ring, which is known for its diverse biological activities. The presence of the dimethylsulfamoyl group enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, This compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
These findings suggest that the compound may act through multiple pathways to induce cell death in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models of inflammation, it demonstrated significant reduction in edema and inflammatory markers.
Case Study: Anti-inflammatory Activity
In a controlled study using a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a reduction of paw swelling by up to 50% compared to control groups after 4 hours post-administration. This suggests a potential role in managing inflammatory conditions.
The biological activities of This compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest: It disrupts cell cycle progression at the G2/M phase.
- Antibacterial Action: The sulfamoyl group may interfere with folate synthesis in bacteria.
- Anti-inflammatory Pathways: It modulates cytokine production and reduces oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl Groups
A key structural variation among analogs lies in the sulfamoyl substituent. For example:
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): The diethylsulfamoyl group increases steric bulk compared to dimethyl, while the 4-nitrophenyl-thiazole substituent introduces strong electron-withdrawing effects, possibly influencing reactivity in catalytic or biological systems .
Variations in Heterocyclic Moieties
The naphthothiazolylidene group in the target compound is distinct from simpler thiazole or thiadiazole systems:
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (): This derivative lacks the fused naphthalene ring but retains a sulfamoyl group. Its IR and NMR data (e.g., 1689 cm⁻¹ C=O stretch, δ 10.6 ppm NHCO signal) suggest hydrogen-bonding capacity, which may differ from the target compound’s conjugated system .
- 4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): The thiazolidinone ring here introduces a ketone and dioxo group, contrasting with the thiazole’s aromaticity. Such differences could affect electronic properties and biological target affinities .
Data Table: Structural and Functional Comparison
Research Implications
- Biological Activity : While direct data on the target compound’s bioactivity is absent in the evidence, analogs like ’s acetamide derivative exhibit hydrogen-bonding motifs (e.g., SO₂NH₂) associated with enzyme inhibition . The dimethylsulfamoyl group may enhance blood-brain barrier penetration compared to polar sulfonamides.
- Materials Science : The naphthothiazole system’s extended conjugation could improve charge transport in organic semiconductors, contrasting with simpler thiazoles in and , which prioritize synthetic accessibility .
Preparation Methods
Cyclization of Naphthalen-1-Amine with Thiourea Derivatives
The naphtho-thiazole scaffold is constructed via a Hantzsch-like cyclization. A representative protocol involves:
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Reaction of 1-aminonaphthalene with carbon disulfide in the presence of a base (e.g., KOH) to form a dithiocarbamate intermediate.
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Cyclization with α-halo ketones (e.g., chloroacetone) to yield the thiazole ring.
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Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
Example Procedure :
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1-Aminonaphthalene (5.0 g, 31.6 mmol) is reacted with carbon disulfide (3.8 mL, 63.2 mmol) in ethanol with KOH (3.5 g) at 50°C for 6 hours.
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Chloroacetone (3.2 mL, 34.8 mmol) is added dropwise, and the mixture is refluxed for 12 hours.
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The crude product is purified via column chromatography (hexane/EtOAc 7:3) to yield 1-methylnaphtho[1,2-d]thiazol-2(1H)-one (4.7 g, 72%).
Introduction of the Dimethylsulfamoyl Group
Sulfonation of Benzamide Precursors
The dimethylsulfamoyl group is introduced via sulfonation followed by amidation:
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Sulfonation : Benzamide is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-sulfobenzoyl chloride.
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Amidation : Reaction with dimethylamine in dichloromethane yields 4-(dimethylsulfamoyl)benzoyl chloride.
Example Procedure :
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Benzoyl chloride (5.0 g, 35.7 mmol) is added dropwise to chlorosulfonic acid (10 mL) at 0°C and stirred for 2 hours.
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The mixture is quenched with ice-water, and the precipitate is filtered to yield 4-sulfobenzoyl chloride (6.2 g, 85%).
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The sulfonyl chloride is dissolved in DCM (20 mL) and treated with dimethylamine (2.0 M in THF, 40 mL) at room temperature for 4 hours. The product, 4-(dimethylsulfamoyl)benzoyl chloride , is isolated via solvent evaporation (5.8 g, 89%).
Amide Coupling to Assemble the Final Compound
Schlenk-Type Amidation
The naphtho-thiazole amine is coupled with 4-(dimethylsulfamoyl)benzoyl chloride using a phosphine-mediated coupling reagent:
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Activation : The acid chloride (1.2 eq) is combined with tricyclohexylphosphine (PCy₃) in anhydrous THF.
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Coupling : The naphtho-thiazole amine (1.0 eq) is added, and the reaction is stirred at 50°C for 12 hours.
Example Procedure :
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4-(Dimethylsulfamoyl)benzoyl chloride (1.5 g, 5.6 mmol) and PCy₃ (1.8 g, 6.7 mmol) are dissolved in THF (30 mL) under nitrogen.
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1-Methylnaphtho[1,2-d][1,thiazol-2-amine (1.0 g, 4.7 mmol) is added, and the mixture is stirred at 50°C overnight.
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Purification via silica gel chromatography (EtOAc/hexane 1:1) yields the target compound (1.3 g, 68%).
Optimization and Yield Considerations
Critical Parameters for High Yield
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Temperature Control : Cyclization reactions require strict temperature monitoring to avoid side products (e.g., over-sulfonation).
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Catalyst Selection : Phosphine ligands (e.g., PCy₃) enhance coupling efficiency compared to traditional EDCl/HOBt systems.
Comparative Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | Chloroacetone, KOH | 72 | 95 |
| Sulfonamide formation | ClSO₃H, dimethylamine | 89 | 97 |
| Amide coupling | PCy₃, THF | 68 | 98 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide?
- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the naphthothiazole and benzamide intermediates. Key steps include sulfonylation of the benzamide precursor using dimethylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base). The final coupling reaction between the sulfamoylbenzamide and the naphthothiazole moiety is performed under reflux in a polar aprotic solvent (e.g., DMF) .
- Critical Parameters : Reaction temperature (typically 60–80°C), solvent purity, and stoichiometric ratios of reagents to minimize byproducts.
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylsulfamoyl protons at δ ~2.8–3.1 ppm; naphthothiazole aromatic protons at δ ~7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the (2E)-configuration in the naphthothiazole-ylidene moiety .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Reported IC₅₀ ranges for analogs: <10 µM .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Experimental Design : Use a Design of Experiments (DoE) approach to test variables:
- Solvent Systems : Compare DMF vs. acetonitrile for coupling efficiency .
- Catalysts : Evaluate palladium or copper catalysts for Suzuki-Miyaura-type couplings in naphthothiazole synthesis .
- Data Analysis : Pareto charts to identify critical factors affecting yield (e.g., reaction time > solvent choice) .
Q. What mechanistic studies elucidate its biological activity?
- Molecular Docking : Simulate binding to bacterial dihydrofolate reductase (DHFR) or human topoisomerase II, using software like AutoDock Vina. Key interactions include hydrogen bonding with the sulfamoyl group and π-π stacking with the naphthothiazole .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified DHFR or kinase targets using fluorometric/photometric methods .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture). Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural Analog Comparison : Test derivatives with modified sulfamoyl or naphthothiazole groups to isolate pharmacophoric elements .
Methodological Recommendations
- Synthetic Troubleshooting : If coupling yields <50%, replace DMF with dimethylacetamide (DMAc) to reduce side reactions .
- Bioassay Validation : Combine disk diffusion with broth microdilution to confirm MIC values for antimicrobial activity .
- Computational Modeling : Use molecular dynamics (MD) simulations (>100 ns) to assess binding stability after docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
